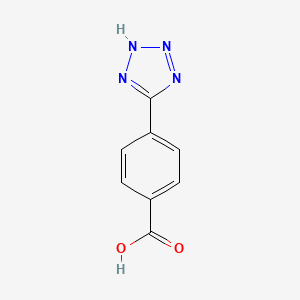

4-(1H-tetrazol-5-yl)benzoic acid

Descripción

Significance of Tetrazole and Carboxylic Acid Functionalities in Contemporary Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a key functional group in modern chemistry. numberanalytics.comwikipedia.org It is recognized as a bioisostere of the carboxylic acid group, meaning it can often replace a carboxyl group in a drug molecule to enhance properties such as lipophilicity, metabolic stability, and bioavailability without compromising the molecule's interaction with its biological target. beilstein-journals.orgtandfonline.comhilarispublisher.comnih.gov This has led to the incorporation of the tetrazole moiety in over 20 marketed drugs with a wide array of biological activities, including antihypertensive, anticancer, and antifungal properties. beilstein-journals.orgtandfonline.com The high nitrogen content of tetrazoles also contributes to their high thermal stability and makes them valuable in the development of energetic materials. wikipedia.org

The carboxylic acid group, on the other hand, is one of the most common and versatile functional groups in organic chemistry. Its acidity allows it to participate in a wide range of chemical reactions, including the formation of salts, esters, and amides. In the context of coordination chemistry, the carboxylate group is an excellent ligand for metal ions, enabling the construction of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov These materials have applications in gas storage, catalysis, and nonlinear optics. nih.gov

The dual presence of the tetrazole and carboxylic acid groups in a single molecule, as in 4-(1H-tetrazol-5-yl)benzoic acid, creates a powerful bifunctional platform for chemical innovation.

Overview of this compound as a Multifunctional Ligand and Building Block

This compound has emerged as a significant compound, acting as a multifunctional ligand and a versatile building block in the synthesis of more complex chemical structures. beilstein-journals.orgnih.gov Its utility stems from the presence of both the tetrazole ring and the carboxylic acid group, which can act as coordination sites for metal ions. nih.gov This allows for the construction of intricate and robust metal-organic frameworks (MOFs) and coordination polymers with diverse architectures and properties. nih.gov

The tetrazole moiety in this compound can coordinate to metal centers in various modes, utilizing its multiple nitrogen atoms. nih.gov Simultaneously, the carboxylic acid group can also bind to metal ions, leading to the formation of extended networks. The interplay between these two functional groups allows for fine-tuning of the resulting material's structure and properties.

Beyond its role in coordination chemistry, this compound serves as a valuable building block in organic synthesis. The tetrazole and carboxylic acid groups can be chemically modified to introduce new functionalities, enabling the creation of a wide range of derivatives with tailored properties for applications in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Historical Context and Evolution of Research on Tetrazole-Bearing Compounds

The history of tetrazole chemistry dates back to 1885, with the first synthesis of a tetrazole derivative by the Swedish chemist J.A. Bladin. nih.gov However, it was not until the mid-20th century that research into tetrazole-containing compounds began to accelerate, driven by the discovery of their wide-ranging applications in various fields, including medicine and materials science. nih.gov

Initially, the synthesis of tetrazoles was often challenging, requiring harsh reaction conditions. numberanalytics.com A significant breakthrough was the development of the [3+2] cycloaddition reaction between nitriles and azides, which remains a cornerstone of tetrazole synthesis. researchgate.net Over the years, numerous advancements have been made in synthetic methodologies, including the use of catalysts and microwave-assisted synthesis, making tetrazoles more accessible. numberanalytics.comorganic-chemistry.org

The recognition of the tetrazole group as a bioisosteric replacement for carboxylic acids in the 1950s was a pivotal moment in medicinal chemistry. nih.gov This discovery spurred the development of numerous tetrazole-containing drugs. More recently, the focus of tetrazole research has expanded to include their use in the design of energetic materials and as ligands in coordination chemistry, leading to the creation of novel functional materials. wikipedia.orgacs.org The evolution of research on tetrazole-bearing compounds showcases a continuous drive towards innovation, with new synthetic methods and applications being constantly explored. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBULKUEADYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314323 | |

| Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34114-12-0 | |

| Record name | 34114-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Tetrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 1h Tetrazol 5 Yl Benzoic Acid and Derivatives

Established Synthetic Routes to 4-(1H-Tetrazol-5-yl)benzoic acid

The primary and most well-documented methods for the synthesis of this compound involve cycloaddition reactions, hydrothermal approaches, and various catalytic systems.

Cycloaddition Reactions (e.g., [2+3] Cycloaddition of Nitriles with Azides)

The [2+3] cycloaddition reaction between a nitrile, specifically 4-cyanobenzoic acid, and an azide (B81097) source is the most common and direct method for synthesizing this compound. This reaction is a classic example of "click chemistry," known for its high efficiency and selectivity. beilstein-journals.org

The reaction typically involves reacting 4-cyanobenzoic acid with sodium azide. nih.govorganic-chemistry.org To facilitate the reaction and overcome the high activation energy, various catalysts and reaction conditions are employed. A common approach involves the use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), in water under reflux or hydrothermal conditions. nih.gov The use of trimethylsilyl (B98337) azide (TMSN₃) in the presence of a dibutyltin (B87310) oxide catalyst in refluxing toluene (B28343) is another effective method. mdpi.com This particular method offers the advantage of using TMSN₃ as a safer alternative to the in situ generation of hydrazoic acid. mdpi.com

The scope of this reaction is broad, accommodating a variety of nitriles, including aromatic, alkyl, and vinyl nitriles, as well as thiocyanates and cyanamides. organic-chemistry.org The reaction of nitriles with sodium azide can be effectively catalyzed by zinc salts in water. organic-chemistry.org

| Nitrile Source | Azide Source | Catalyst/Promoter | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 4-cyanobenzoic acid | Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water | Reflux or Hydrothermal | nih.gov |

| 2-(p-tolyl)quinoline-4-carbonitrile | Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide | Toluene | Reflux | mdpi.com |

| Various Nitriles | Sodium Azide (NaN₃) | Zinc Salts | Water | Not specified | organic-chemistry.org |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another established method for the preparation of this compound. This technique involves carrying out the reaction in water at high temperatures and pressures in a sealed container, such as a Teflon-lined stainless steel autoclave. nih.gov

A typical hydrothermal synthesis involves heating a mixture of 4-cyanobenzoic acid (or its salt), sodium azide, and a catalyst like zinc bromide in water. nih.gov For instance, a mixture of zinc bromide, the sodium salt of 4-cyanobenzoic acid, and sodium azide in water can be heated to 413 K (140 °C) for several days. nih.gov After cooling, the resulting solid is acidified to yield the desired product. nih.gov This method can also be used for the synthesis of metal-organic frameworks (MOFs) incorporating the tetrazole ligand. researchgate.net

Catalytic Methods for Tetrazole Formation

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of tetrazole synthesis from nitriles. These methods often aim to reduce reaction times, lower catalyst loading, and use milder reaction conditions.

Both homogeneous and heterogeneous catalysts have been successfully employed. Lewis acids like indium(III) chloride have been shown to be effective for the synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide, offering advantages such as low catalyst loading and mild conditions. organic-chemistry.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Examples include:

Ultrapure HKUST-1 (a copper-based MOF): This catalyst has been used for the green synthesis of tetrazole derivatives via a [3+2] cycloaddition reaction under milder, base-free conditions and can be recycled multiple times without a significant loss of activity. researchgate.net

Iodine or silica-supported sodium hydrogen sulfate: These have been used to catalyze the reaction between organic nitriles and NaN₃. organic-chemistry.org

L-proline: This organocatalyst provides a simple, environmentally benign, and cost-effective route for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates. organic-chemistry.org

Cuttlebone: This natural, mesoporous material has been used as a green and effective catalyst for the [3+2] cycloaddition of nitriles with sodium azide in DMSO at 110 °C. researchgate.net

ZnO anchored on reduced graphene oxide (RGO): This system catalyzes the cycloaddition in water under reflux conditions with low catalyst loading and allows for catalyst recovery and reuse. researchgate.net

Steelmaking slag: This industrial byproduct has been reported as a catalyst for the [3+2] cycloaddition of various nitriles with sodium azide in water. researchgate.net

The use of microwave irradiation has also been shown to accelerate the conversion of nitriles to 5-substituted 1H-tetrazoles in DMF. organic-chemistry.org

Advanced Synthetic Strategies for Functionalized Analogs

The functionalization of this compound can be achieved by introducing substituents on the phenyl ring or by modifying the tetrazole moiety itself.

Introduction of Substituents on the Phenyl Ring

The introduction of substituents on the phenyl ring is typically achieved by starting the synthesis with an already substituted 4-cyanobenzoic acid derivative. The general synthetic routes, particularly the [2+3] cycloaddition, are often tolerant of a wide range of functional groups on the aromatic ring. This allows for the preparation of a diverse library of analogs with varying electronic and steric properties. For example, derivatives with different substituents on the phenyl ring can be prepared for applications in the development of metal-organic frameworks or as potential bioactive molecules.

Modifications of the Tetrazole Moiety

While the tetrazole ring is generally stable, it can be modified to introduce further diversity. One common modification is the N-alkylation or N-arylation of the tetrazole ring. For example, N-protected (1H-tetrazol-5-yl)zinc pivalates can be prepared and subsequently used in cross-coupling reactions or copper-catalyzed electrophilic aminations to yield functionalized 1H-tetrazoles. organic-chemistry.org

The Ugi-azide reaction is a powerful multicomponent reaction that allows for the synthesis of 1,5-disubstituted tetrazoles. researchgate.net This approach can be used to create complex polycyclic scaffolds containing a tetrazole ring fused or linked to other heterocyclic systems, such as benzodiazepines. researchgate.net For instance, a one-pot Ugi-azide reaction followed by an intramolecular Cu-free azide-alkyne cycloaddition can generate polycyclic structures bearing triazole, tetrazole, and benzodiazepine (B76468) rings. researchgate.net

Another approach involves the Schmidt reaction, which has been used to synthesize fused tetrazoles from steroidal precursors. Using trimethylsilyl azide (TMSN₃) instead of hydrazoic acid provides milder reaction conditions and good yields of the desired tetrazoles fused to the steroidal backbone. beilstein-journals.org

Green Chemistry Principles in Synthesis (e.g., solvent-free, milder conditions)

The synthesis of 5-substituted 1H-tetrazoles, including this compound, has increasingly adopted green chemistry principles to enhance environmental compatibility and efficiency. These methods prioritize the use of reusable catalysts, milder reaction conditions, and the reduction or elimination of hazardous solvents.

One notable advancement is the use of a nano-TiCl₄·SiO₂ catalyst for the one-pot synthesis of tetrazole derivatives. scielo.org.za This heterogeneous catalyst is lauded for being eco-friendly and highly efficient, offering advantages such as short reaction times, high product yields, a clean reaction process, and a simple work-up methodology. scielo.org.za The catalyst's effectiveness is demonstrated in the reaction of nitriles with sodium azide. While various solvents can be used, the optimal conditions were found to be refluxing in Dimethylformamide (DMF). scielo.org.za Interestingly, the reaction can also proceed under solvent-free conditions, although with a lower yield compared to using DMF. scielo.org.za

The following table summarizes the effect of different reaction conditions on the yield of 5-phenyl-1H-tetrazole using the TiCl₄·SiO₂ catalyst, illustrating the optimization process towards greener protocols.

| Entry | Catalyst | Catalyst Amount (g) | Solvent | Condition | Time (h) | Yield (%) |

| 1 | TiCl₄·SiO₂ | 0.2 | DMF | Reflux | 2.5 | 90 |

| 2 | TiCl₄·SiO₂ | 0.2 | Acetonitrile | Reflux | 5 | 70 |

| 3 | TiCl₄·SiO₂ | 0.2 | Toluene | Reflux | 8 | 50 |

| 4 | TiCl₄·SiO₂ | 0.2 | Water | Reflux | 10 | Trace |

| 5 | TiCl₄·SiO₂ | 0.2 | None | 100°C | 6 | 60 |

| 13 | nano-TiCl₄·SiO₂ | 0.1 | DMF | Reflux | 2 | 95 |

Data adapted from a study on the synthesis of 5-substituted 1H-tetrazoles. scielo.org.za

Another green and reusable catalytic system employs sulfonated reduced graphene oxide (SA-rGO). rsc.org This catalyst has proven effective for the scalable synthesis of 5-substituted-1H-tetrazoles and demonstrates excellent reusability for at least eight consecutive cycles. rsc.org

Mechanistic Investigations of Reaction Pathways

Understanding the precise mechanism of tetrazole formation is crucial for optimizing reaction conditions and improving yields. The reaction, which involves the [3+2] cycloaddition of an azide anion to a nitrile, has been the subject of detailed mechanistic studies, particularly through computational methods.

Computational Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction pathway for tetrazole formation. nih.govacs.org Studies using the B3LYP hybrid functional have investigated various potential mechanisms, including a concerted cycloaddition versus stepwise pathways. nih.govacs.org

The computational results challenge the idea of a simple concerted mechanism. Instead, they suggest a previously unexpected stepwise pathway:

Nitrile Activation: The process begins with the activation of the nitrile. nih.govacs.org

Imidoyl Azide Formation: This leads to the formation of an imidoyl azide intermediate. nih.govacs.org

Cyclization: The imidoyl azide then undergoes cyclization to yield the final tetrazole product. nih.govacs.org

A key finding from these computational models is that the activation barriers for the reaction correlate strongly with the electron-withdrawing capability of the substituent on the nitrile. nih.gov This indicates that nitriles with more electron-withdrawing groups are more activated towards the reaction. nih.gov

Role of Catalysts and Reaction Conditions in Product Selectivity and Yield

Catalysts and specific reaction conditions play a pivotal role in the synthesis of tetrazoles, significantly impacting reaction rates and yields. Lewis acids, in particular, are common catalysts for this transformation.

The choice of catalyst and conditions directly influences the efficiency of the synthesis, as summarized below.

| Catalyst/Condition | Role/Mechanism | Outcome |

| Zinc(II) Salts (e.g., ZnBr₂) nih.govcapes.gov.brnih.gov | Acts as a Lewis acid, coordinating to the nitrile. | Lowers the activation barrier for azide attack, increasing reaction rate and yield. |

| nano-TiCl₄·SiO₂ scielo.org.za | Heterogeneous, reusable catalyst. | Provides high yields under milder conditions (refluxing DMF) and offers a green alternative. |

| Sulfonated Reduced Graphene Oxide (SA-rGO) rsc.org | Heterogeneous, reusable catalyst. | Enables scalable synthesis with high efficiency and catalyst reusability. |

| Solvent-Free scielo.org.za | Green chemistry condition. | Eliminates solvent use but may result in lower yields compared to optimized solvent-based systems. |

Structural Elucidation and Supramolecular Assembly of 4 1h Tetrazol 5 Yl Benzoic Acid

Advanced Spectroscopic Characterization Techniques

The ¹³C NMR spectrum would be expected to show distinct signals for the carboxyl carbon, the tetrazole ring carbon, and the four unique carbons of the benzene (B151609) ring.

Vibrational spectroscopy provides key information on the functional groups present in the molecule. Although a specific experimental spectrum for 4-(1H-tetrazol-5-yl)benzoic acid is not detailed in the provided search results, the spectra of related compounds allow for the prediction of characteristic bands. For instance, studies on 5-substituted-1H-tetrazoles show characteristic vibration peaks for the free tetrazole group in the regions of 1639.9–1340 cm⁻¹ and 1200–900 cm⁻¹ pnrjournal.com. Additionally, the spectrum for this compound would be expected to exhibit characteristic absorptions for the benzoic acid moiety, including the C=O stretching of the carboxylic acid group (typically around 1700 cm⁻¹) and the broad O-H stretching band. The FT-IR spectra of related tetrazole derivatives confirm the presence of these key functional groups rsc.orgrsc.org.

Mass spectrometry confirms the molecular weight and elemental composition of the compound. The anhydrous form of this compound has an empirical formula of C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol sigmaaldrich.com. High-resolution mass spectrometry (HRMS) is used to verify the exact mass. Predicted collision cross-section (CCS) data based on mass-to-charge ratios (m/z) for various adducts have been calculated, providing a valuable reference for experimental identification uni.lu.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 191.05635 |

| [M+Na]⁺ | 213.03829 |

| [M-H]⁻ | 189.04179 |

| [M+NH₄]⁺ | 208.08289 |

| [M+K]⁺ | 229.01223 |

| [M]⁺ | 190.04852 |

Predicted m/z values for various adducts of this compound, calculated using CCSbase. Data from PubChemLite.[ uni.lu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrSVen2r_mkn5L3EaDbvHm4b0GJGooa4F8vebFH493tzhsqeQbuiUaMSTB_V27mhY5xy01yuB_71m5BCEdFfsbIYACYahNgYfoZMgHiAo4O_NKd-R3r-_7obLyRTZnWfYKW_ngSA9VM9LCnGE%3D)]X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms and the nature of intermolecular forces that govern the crystal packing.

Detailed crystallographic studies have been performed on the monohydrate of this compound (C₈H₆N₄O₂·H₂O). nih.govnih.gov The analysis revealed that the compound crystallizes in the monoclinic system. nih.gov The asymmetric unit consists of one molecule of this compound and one molecule of water. nih.govnih.gov The molecular skeleton is noted to be essentially planar, with a very small dihedral angle of 0.16° between the tetrazole and benzene rings. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₈H₆N₄O₂·H₂O |

| Molar Mass | 208.18 g/mol |

| Crystal System | Monoclinic |

| a | 4.914 (2) Å |

| b | 5.219 (2) Å |

| c | 34.720 (13) Å |

| β | 91.00 (3)° |

| Volume (V) | 890.4 (6) ų |

| Z | 4 |

Unit cell parameters determined by single-crystal X-ray diffraction at 293 K.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVxDjCTUUlTUeWO3JrGPCy8O7QGvntNohCBJ129SyNjfol3VfVhgayNAeg7DaxKzGtbJxvLg-ghHyeZYr8c75mvlDzWpBn_4fCIJd3u9zE_VIi_9FxAmxy54dKjW5lsbVQW2Ra8tpTS0xZPIc%3D)]The supramolecular architecture of this compound monohydrate is dominated by an extensive network of hydrogen bonds and π-π stacking interactions. nih.govnih.gov Two adjacent acid molecules are linked via O—H···O hydrogen bonds between their carboxylic acid groups, forming a classic centrosymmetric dimer. nih.gov These dimers are then interconnected by the lattice water molecules. The water molecules act as bridges, forming O—H···N hydrogen bonds to the nitrogen atoms of the tetrazole rings (specifically N2 and N3). nih.gov This arrangement of dimers and water molecules generates a two-dimensional layered structure. nih.gov

These layers are further organized into a robust three-dimensional framework by π-π stacking interactions between the aromatic rings of adjacent layers. nih.gov The interacting tetrazole and benzene rings are nearly parallel, with a centroid-centroid distance of 3.78 Å, indicative of significant stabilizing interactions that complete the supramolecular assembly. nih.govnih.gov

π-π Stacking Interactions in Solid-State Architectures

In the solid state, π-π stacking interactions play a crucial role in the organization of this compound molecules, contributing to the formation of a stable three-dimensional framework. nih.gov These interactions occur between the aromatic benzene rings and the tetrazole rings of adjacent molecules.

| Interaction Parameter | Value |

| Centroid-Centroid Distance | 3.78 Å nih.govnih.gov |

| Dihedral Angle Between Stacking Rings | 0.15° nih.gov |

Table 1: Key parameters of the π-π stacking interactions observed in the solid-state structure of this compound monohydrate.

Dihedral Angles and Molecular Conformation

The molecular conformation of this compound is characterized by a high degree of planarity. The dihedral angle, which describes the angle between the planes of the tetrazole ring and the benzene ring, is exceptionally small.

Crystallographic data for the monohydrate form shows that this dihedral angle is merely 0.16°. nih.gov This near-coplanarity of the two ring systems is a key feature of the molecule's structure. This planarity maximizes the potential for π-electron delocalization across the molecular skeleton and is highly conducive to the formation of the extensive π-π stacking interactions that define its three-dimensional architecture. nih.gov

| Structural Feature | Dihedral Angle |

| Benzene Ring vs. Tetrazole Ring | 0.16° nih.gov |

Table 2: Dihedral angle defining the molecular conformation of this compound.

Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring both carboxylic acid and tetrazole functional groups, makes it an excellent building block for constructing complex supramolecular assemblies.

Design Principles for Self-Assembled Systems

The design of self-assembling systems based on this compound relies on the strategic use of non-covalent interactions. The primary driving forces for its assembly are hydrogen bonding and π-π stacking. nih.govrsc.org The molecule is designed with multiple hydrogen bond donor and acceptor sites within the carboxylic acid and tetrazole moieties, as well as two aromatic rings capable of engaging in stacking interactions. nih.govsigmaaldrich.com This multifunctionality allows for the formation of robust and well-defined hierarchical structures. nih.govrsc.org The principle involves a programmed assembly pathway where initial, stronger interactions (like the carboxylic acid dimerization) guide the subsequent, weaker interactions that build up the larger architecture.

Formation of Dimers, Layers, and Three-Dimensional Frameworks

The self-assembly of this compound into a three-dimensional network is a hierarchical process. nih.gov

Dimer Formation: The process begins with two adjacent molecules linking through strong O-H···O hydrogen bonds between their carboxylic acid groups. This interaction forms a centrosymmetric dimer, a common and stable motif for carboxylic acids. nih.gov

Layer Formation: In the monohydrate structure, these pre-formed dimers are then bridged by lattice water molecules. The water molecules act as a "glue," forming O-H···N hydrogen bonds with the nitrogen atoms of the tetrazole rings of neighboring dimers. This extensive hydrogen-bonding network links the dimers into a two-dimensional sheet or layer. nih.gov

Three-Dimensional Framework: The final step in the assembly involves the stacking of these two-dimensional layers. The layers are organized by the π-π stacking interactions between the benzene and tetrazole rings of molecules in adjacent layers, ultimately resulting in a stable, three-dimensional supramolecular framework. nih.gov

Influence of Solvent and Temperature on Supramolecular Structures

Solvent and temperature are critical factors that direct the outcome of the supramolecular assembly. The synthesis of this compound monohydrate crystals under hydrothermal conditions (413 K in water) highlights this influence. nih.gov

The presence of water as the solvent is not merely incidental; it becomes an integral structural component of the final assembly. nih.gov The water molecules are incorporated into the crystal lattice, forming crucial hydrogen-bond bridges that connect the primary dimer units into layers. nih.gov Had the crystallization been performed in a non-polar, aprotic solvent, a different, anhydrous crystal structure with a distinct packing arrangement would likely have formed.

Temperature provides the necessary thermal energy for the molecular components to overcome kinetic barriers, allowing them to rearrange and settle into the most thermodynamically favorable ordered state. The specific temperature of 413 K used in the synthesis was sufficient to facilitate the formation of the observed monohydrate crystal structure. nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 4 1h Tetrazol 5 Yl Benzoic Acid

4-(1H-Tetrazol-5-yl)benzoic acid as a Versatile Ligand in Coordination Chemistry.nih.govresearchgate.netusf.edu

The versatility of H₂-TBA lies in the distinct chemical nature and coordination preferences of its two functional moieties. usf.edu The tetrazole group, with its multiple nitrogen atoms, and the carboxylate group can engage in a variety of binding interactions with metal ions, leading to the formation of structurally complex and high-dimensional materials. nih.govresearchgate.net This dual-functionality allows it to act as a bridge between metal centers, facilitating the growth of one-, two-, or three-dimensional coordination polymers.

The deprotonated form of this compound, the TBA²⁻ anion, presents multiple potential donor atoms for coordination with metal centers. The tetrazole ring is a particularly versatile coordinating group, capable of acting as a monodentate, bidentate, or multidentate linker, bridging multiple metal ions through its various nitrogen atoms (N1, N2, N3, N4). nih.gov Similarly, the carboxylate group can coordinate to metal ions in several well-established modes, including monodentate, bidentate chelate, and bidentate bridging fashions. The specific coordination mode adopted in a given structure is influenced by several factors, including the identity of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of any ancillary ligands.

Structural Diversity in MOFs and Coordination Polymers

The combination of a versatile ligand like H₂-TBA with various metal ions under different synthetic conditions can generate a wide range of framework structures. This structural diversity is a hallmark of MOF chemistry and is driven by the interplay of metal coordination preference, ligand geometry, and reaction thermodynamics.

The choice of the metal ion is a critical factor in determining the final topology of a MOF. Different metal ions have distinct coordination numbers and preferred geometries (e.g., tetrahedral, square planar, octahedral), which directly influence the connectivity and structure of the framework.

For instance, using a related ligand, 5-(1H-tetrazol-5-yl)isophthalic acid (H₃TZI), researchers have demonstrated this principle clearly. rsc.org

With Zn(II): A three-dimensional (4,4)-connected framework was formed. rsc.org

With Cd(II): The same ligand produced a different 3D framework featuring strip-shaped chains and a rare (3,4,5,6)-connected 4-nodal net topology. rsc.org

With Mn(II): Two different structures were obtained. One involved a heterometallic framework with sodium, resulting in 2D layers. rsc.org The other, with manganese alone, formed 1D double chains that assembled into a 3D supramolecular architecture via hydrogen bonds. rsc.org

This demonstrates that even with the same organic linker, changing the metal center from zinc to cadmium to manganese can shift the resulting structure from a 3D network to 2D layers or even 1D chains, highlighting the profound influence of the inorganic node. rsc.org In another example using a different but related tetrazole-carboxylate ligand, the metal coordination was shown to be the major structural difference, with a Zn-based MOF displaying a four-coordinated mode while a Cd-based MOF showed a six-coordinated mode, resulting in diverse channel structures. researchgate.net

Modifying the structure of the organic ligand is another powerful strategy for tuning the architecture of MOFs. Even subtle changes to the ligand's backbone, such as adding or moving functional groups, can lead to significant changes in the resulting framework.

A clear example is the comparison between MOFs built from benzoic acid-based ligands and those from isophthalic acid-based ligands. The ligand 5-(1H-tetrazol-5-yl)isophthalic acid (H₃TZI) is a derivative of this compound, with an additional carboxylic acid group at the 3-position of the benzene (B151609) ring. This modification changes the ligand's connectivity and geometry, providing more coordination sites and altering the angles between the functional groups. This change allows for the formation of the varied and complex structures seen with Zn(II), Cd(II), and Mn(II), which differ from what might be expected with the simpler H₂-TBA ligand. rsc.org

This principle is a cornerstone of MOF design, where modifying ligand functionality is used to control properties like interpenetration and pore size. rsc.org For example, introducing different N-containing linkers can cause primary ligands to exhibit various coordination modes, greatly influencing the final framework. rsc.orgresearchgate.net

Isomerism in MOFs refers to the existence of different framework structures with the same chemical composition. This phenomenon can arise from different coordination modes of the ligand, different arrangements of the building blocks, or the interpenetration of multiple identical networks. Given the coordination flexibility of the tetrazole and carboxylate groups in the this compound ligand, it is conceivable that different synthetic conditions could lead to isomeric frameworks. The diverse structures observed with the related H₃TZI ligand, where different metal ions or reaction conditions lead to vastly different topologies, suggest a rich structural landscape for this family of compounds where isomerism is a distinct possibility. rsc.org

Functional Applications of this compound-based MOFs

The incorporation of the this compound ligand into MOFs imparts functionalities that are actively being researched for various applications. The presence of both a carboxylic acid group and a tetrazole ring allows for diverse coordination modes and the creation of frameworks with tailored properties.

Gas Adsorption and Separation Properties (e.g., H₂, CO₂, C₂H₆, C₂H₄, Water)

MOFs constructed with tetrazole-functionalized ligands have demonstrated significant potential for gas adsorption and separation due to their porous nature and the presence of nitrogen-rich tetrazole groups that can enhance interactions with specific gas molecules.

A notable example, while utilizing a derivative ligand, 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid, is a novel zinc-based MOF, which exhibits an unprecedented 12-connected hexanuclear cluster. This framework demonstrates high adsorption capacities for carbon dioxide (CO₂), acetylene (B1199291) (C₂H₂), and ethane (B1197151) (C₂H₆). rsc.org Furthermore, it shows excellent selectivity for the capture of CO₂, C₂H₂, and C₂H₆ over methane (B114726) (CH₄) at 298 K. rsc.org The introduction of fluorine and the cage-like structure with polar pores contribute to these selective adsorption properties.

Another study on a copper-based MOF with a tetrazolyl-functionalized ligand, 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene, revealed a high CO₂ adsorption capacity of 37.1 wt% at 273 K and 1 bar. This material also exhibited high selectivity for CO₂ over nitrogen (N₂) and methane (CH₄). nih.gov The presence of free tetrazolyl groups within the framework is credited for the strong and selective CO₂ adsorption. While not containing the exact title ligand, these findings highlight the promise of tetrazole-containing benzoic acid linkers in designing MOFs for carbon capture and gas purification.

Research into the gas adsorption properties of MOFs with the specific this compound linker is ongoing, with particular interest in their performance for separating other important industrial gases like ethylene (B1197577) (C₂H₄) and for water adsorption, which is crucial for applications such as dehumidification and water harvesting. The general principles observed in related structures suggest that the combination of porosity and the polar nature of the tetrazole ring would be beneficial for these applications as well.

Table 1: Gas Adsorption Data for a MOF with a 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid ligand

| Gas | Adsorption Capacity | Conditions | Selectivity |

| CO₂ | High | 298 K | High over CH₄ |

| C₂H₂ | High | 298 K | High over CH₄ & CO₂ |

| C₂H₆ | High | 298 K | High over CH₄ |

Data sourced from a study on a Zn-MOF with a fluorinated derivative of the title compound. rsc.org

Catalytic Applications

The functional groups within the this compound ligand and the metallic nodes of the resulting MOFs can act as active sites for catalysis. The Lewis acidic metal centers and the Lewis basic nitrogen atoms of the tetrazole ring can work synergistically to promote chemical reactions.

A prime example is the catalytic activity of a zinc-MOF constructed from a derivative, 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid, in the cycloaddition of CO₂ with various epoxides to form cyclic carbonates. rsc.org This reaction is of significant industrial importance as it represents a method for CO₂ utilization. The MOF acts as a heterogeneous Lewis acid catalyst and demonstrates high efficiency in this transformation. rsc.org

These examples, although featuring derivative ligands, strongly suggest that MOFs incorporating the this compound scaffold possess significant potential for catalytic applications, particularly in reactions involving the activation of small molecules like CO₂.

Luminescent Properties of Coordination Polymers

Several studies on coordination polymers based on tetrazole-containing ligands have reported notable luminescence. For instance, a series of four transition metal coordination polymers synthesized with 5-(1H-tetrazol-5-yl)isophthalic acid, a positional isomer of the title compound, display intense photoluminescence in the solid state at room temperature. rsc.org The specific emission energies are dependent on the metal center (Zn(II) and Cd(II) in this case) and the coordination environment.

Furthermore, lanthanide-based MOFs (Ln-MOFs) are particularly known for their sharp and characteristic luminescence emissions. mdpi.com A series of bimetallic Ln-MOFs built with a highly conjugated 5-(4-(triazole-1-yl)phenyl)isophthalic acid linker exhibit robust and strong luminescence. rsc.org The organic linker can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength.

While specific quantum yield data for MOFs constructed with the exact this compound linker are not extensively reported, the general findings for structurally similar tetrazole-based ligands indicate a high potential for creating new luminescent materials. These materials could find applications in areas such as solid-state lighting, displays, and optical sensors. A study on a 2D coordination polymer, [ZnL2(DMSO)], where L is the deprotonated form of 1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione, showed solid-state luminescence that was red-shifted compared to the free ligand. unimi.it

Sensing Applications

The luminescent properties of MOFs based on this compound and its derivatives can be harnessed for chemical sensing. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, providing a detectable signal. The porous nature of MOFs allows for the diffusion of analytes into the framework, where they can interact with the metal centers or the organic linkers.

Lanthanide MOFs, in particular, are promising candidates for luminescent sensing. mdpi.com For example, a series of bimetallic lanthanide MOFs constructed with 5-(4-(triazole-1-yl)phenyl)isophthalic acid have been developed into luminescent sensor arrays capable of identifying drugs used in the treatment of castration-resistant prostate cancer. rsc.org

In another example, three novel complexes synthesized using 2,4-bis-(triazol-1-yl)-benzoic acid as the main ligand demonstrated the ability to selectively detect Fe³⁺ ions and the antibiotic tetracycline (B611298) through a fluorescence quenching mechanism. nih.gov The presence of multiple triazole and carboxylate groups provides specific binding sites for these analytes.

Although these examples utilize ligands that are derivatives or isomers of this compound, they establish a strong precedent for the use of such MOFs in sensing applications. The combination of a luminescent framework and accessible pores makes them highly suitable for the selective detection of a wide range of chemical species, from metal ions to organic molecules.

Computational Chemistry and Theoretical Studies of 4 1h Tetrazol 5 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(1H-tetrazol-5-yl)benzoic acid, DFT calculations are crucial for understanding its fundamental chemical properties, reactivity, and potential interactions.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's reactivity and its behavior as an electron donor or acceptor.

Theoretical studies on analogous compounds, such as 5-(4-chlorophenyl)-1H-tetrazole, provide a model for understanding the electronic landscape of this compound. researchgate.net In these systems, the HOMO is typically distributed over the electron-rich tetrazole ring and the phenyl ring, while the LUMO is also located across the aromatic system. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov

Table 1: Representative Electronic Properties from DFT Calculations on an Analogous Phenyl-Tetrazole System. (Data based on 5-(4-chlorophenyl)-1H-tetrazole, a structurally similar compound) researchgate.net

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.275 | -7.48 |

| LUMO Energy | -0.048 | -1.31 |

| HOMO-LUMO Energy Gap | 0.227 | 6.17 |

This table illustrates the typical energy values for frontier orbitals as determined by DFT. The large energy gap suggests high kinetic stability for this class of compounds.

The conformation of this compound, specifically the dihedral angle between the phenyl and tetrazole rings, influences its packing in the solid state and its ability to coordinate with metal centers. X-ray crystallography data reveals that in its monohydrate form, the molecule is nearly planar, with a dihedral angle of just 0.16° between the tetrazole and benzene (B151609) rings. nih.gov This planarity is favorable for π-π stacking interactions, which help stabilize the crystal structure. nih.govnih.gov

A key feature of the tetrazole ring is its ability to exist in different tautomeric forms. The proton on the tetrazole ring can reside on different nitrogen atoms, primarily leading to the 1H and 2H tautomers. DFT calculations are the standard method for determining the relative stability of these tautomers. Studies on related tetrazole derivatives, like tetrazole-5-thion, have shown that DFT can accurately predict the most stable tautomer by comparing their calculated Gibbs free energies. researchgate.net For this compound, the 1H tautomer is the form identified in the crystal structure. nih.gov Computational studies on other C5-substituted triazoles and tetrazoles confirm that the relative stability is highly dependent on the substituent and its electronic effects. researchgate.netresearchgate.net

DFT calculations are a reliable method for predicting the vibrational (Infrared and Raman) and NMR spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.gov This allows for the assignment of specific vibrational modes, such as the characteristic stretches of the carboxylic acid O-H group, the C=O bond, and the various N-N and C-N stretches within the tetrazole ring. nih.gov Comparing the computed spectrum with experimental data can confirm the molecule's structure and identify the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding. While specific DFT-predicted spectra for this compound are not widely published, the methodology is standard for related heterocyclic compounds. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying how this compound interacts with its environment, particularly within the complex and extended structures of MOFs.

As a bifunctional linker, this compound is used to construct porous MOFs. unimi.it MD simulations are essential for understanding how these MOFs interact with guest molecules (e.g., solvents, gases) that can be stored within their pores. Simulations can model the diffusion of guest molecules into the MOF channels and calculate the binding energies between the guest and the framework's internal surfaces. This information is critical for evaluating a MOF's potential for applications like gas storage or separations. For example, MD studies on other MOFs have been used to predict their stability against water, a crucial factor for practical applications. rsc.org These simulations can reveal guest-dependent properties, where the presence of molecules within the pores can alter the framework's stability and energetic characteristics. nih.gov

Medicinal Chemistry and Biological Relevance of 4 1h Tetrazol 5 Yl Benzoic Acid Analogs

Tetrazoles as Carboxylic Acid Bioisosteres

The 5-substituted 1H-tetrazole ring is a well-established and frequently utilized bioisostere for the carboxylic acid moiety in drug design. This isosteric replacement is a strategic approach to address the shortcomings often associated with carboxylic acids, such as metabolic instability, potential toxicity, and limited ability to cross biological membranes. nih.gov Tetrazoles offer several advantages; they are generally resistant to metabolic degradation and are more lipophilic than their carboxylic acid counterparts. tandfonline.comresearchgate.net This increased lipophilicity can potentially enhance a drug's absorption and bioavailability. tandfonline.com

While both carboxylic acids and tetrazoles are acidic and can participate in similar interactions with biological targets, there are key differences. nih.gov For instance, the acidity (pKa) of 5-aryl-tetrazoles is comparable to that of benzoic acids. researchgate.net However, the tetrazole ring can establish stronger hydrogen bond interactions, which may improve binding affinity to a receptor but could also lead to lower membrane permeability due to higher desolvation energies. Metabolically, tetrazoles can undergo N-glucuronidation, but these resulting adducts are less chemically reactive and have not been associated with the toxic effects sometimes linked to the O-glucuronides of carboxylic acids. nih.gov This favorable metabolic profile contributes to the widespread use of the tetrazole group in over 20 FDA-approved drugs for a range of conditions. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 4-(1H-tetrazol-5-yl)benzoic acid, SAR studies have provided valuable insights into how modifications to the molecular structure influence their therapeutic effects.

In the context of angiotensin II (AII) receptor antagonists, the biphenyl-tetrazole moiety is a key pharmacophore. mdpi.comresearchgate.net The tetrazole group, acting as a carboxylic acid isostere, is critical for the activity of "sartan" drugs. researchgate.net SAR studies have shown that the specific placement and nature of substituents on the biphenyl (B1667301) and tetrazole rings significantly impact the antagonist activity. For example, in the development of Losartan, a series of N-(biphenylylmethyl)imidazole AT1 receptor antagonists were evaluated. While both carboxylic acid and other bioisosteres showed potent in vitro activity, only the tetrazole derivative, Losartan, proved effective when administered orally. nih.gov This highlights the importance of the tetrazole group for achieving desirable pharmacokinetic properties.

Furthermore, research on other derivatives has demonstrated that modifications to different parts of the molecule can fine-tune activity. For instance, in a series of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity while significantly increasing antiproliferative effects. nih.gov Although not directly involving a tetrazole, this illustrates the principle of how substitutions on the benzoic acid ring system can dramatically alter biological outcomes.

Potential in Drug Design and Development

The unique properties of the this compound scaffold have positioned it as a valuable component in the design and development of new therapeutic agents for a variety of diseases.

Angiotensin II Receptor Blockers (ARBs) Analogs

The most prominent application of the this compound motif is in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and other cardiovascular conditions. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the octapeptide angiotensin II (AII) is a potent vasoconstrictor. ARBs work by blocking the AT1 receptor, thereby inhibiting the effects of AII.

The biphenyl-tetrazole structure is a cornerstone of many successful ARBs, including Losartan, Valsartan (B143634), and Candesartan. tandfonline.comresearchgate.net In these molecules, the tetrazole group serves as a bioisosteric replacement for a carboxylic acid, contributing to increased metabolic stability and absorption. mdpi.com For instance, the active metabolite of Candesartan cilexetil, CV-11974, is a potent AT1 receptor antagonist. nih.gov The development of Losartan was a landmark in demonstrating the effectiveness of the tetrazole moiety in creating orally active AII receptor antagonists. nih.gov

Table 1: Prominent Angiotensin II Receptor Blockers (ARBs) Featuring the Biphenyl-Tetrazole Moiety

| Drug | Key Structural Features |

|---|---|

| Losartan | Contains a biphenyl-tetrazole group and an imidazole (B134444) ring with a butyl chain and a hydroxymethyl group. mdpi.com |

| Valsartan | Features the characteristic biphenyl-tetrazole structure combined with a valine derivative. tandfonline.com |

| Candesartan | Utilizes the biphenyl-tetrazole scaffold linked to a benzimidazole (B57391) derivative. tandfonline.com |

| Irbesartan | Incorporates the biphenyl-tetrazole moiety with a spirocyclopentane group. tandfonline.com |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. As such, it is a significant target for the development of drugs to treat type 2 diabetes. Some tetrazole derivatives have been identified as potential PPARγ ligands.

One study identified 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid as a candidate for a PPARγ ligand through virtual screening. researchgate.net This finding is significant as tetrazoles have been previously noted for their glucose-lowering effects in vivo. researchgate.net The ability of the tetrazole ring to mimic the interactions of a carboxylic acid, a common feature in known PPARγ agonists, makes this class of compounds a promising area for further investigation in the development of new anti-diabetic agents.

Antimicrobial and Anti-inflammatory Properties

Derivatives of this compound have also shown potential as antimicrobial and anti-inflammatory agents. The tetrazole nucleus is present in several clinically used antibacterial drugs, such as Ceftezole, indicating its utility in this therapeutic area. tandfonline.com The metabolic stability and ability to engage in various noncovalent interactions make tetrazole derivatives attractive scaffolds for the development of new antimicrobial compounds. tandfonline.com

While specific studies focusing solely on the antimicrobial and anti-inflammatory properties of this compound itself are not extensively detailed in the provided results, the broader class of tetrazole derivatives is recognized for these activities. tandfonline.com

Antihypertensive Properties

As an integral component of ARBs, the this compound structure is fundamentally linked to antihypertensive properties. By blocking the AT1 receptor, these compounds effectively lower blood pressure. The success of ARBs like Losartan, which contains the biphenyl-tetrazole moiety, in managing hypertension is a clear demonstration of the therapeutic potential of this chemical scaffold.

A study involving a new series of N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H- benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amide derivatives found that all synthesized compounds displayed remarkable antihypertensive activity when compared to the standard drug Losartan. This further underscores the importance of the biphenyl-tetrazole framework in designing novel and effective antihypertensive agents.

Enzyme and Receptor Interactions

The therapeutic potential of analogs of this compound is intrinsically linked to their interactions with specific biological targets, namely enzymes and receptors. The tetrazole ring, being a bioisostere of a carboxylic acid group, plays a crucial role in the binding of these analogs to the active sites of various proteins. This section delves into the detailed research findings concerning the interactions of these compounds with several key enzymes and receptors.

Urease Inhibition

A series of ester derivatives of valsartan, which is structurally an analog of this compound, have been synthesized and evaluated for their inhibitory activity against the urease enzyme. mdpi.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a target for the treatment of diseases caused by urease-producing bacteria. The study revealed that several of these valsartan derivatives exhibited significant urease inhibitory action. The half-maximal inhibitory concentration (IC50) values for the most active compounds are presented in Table 1. mdpi.com The variations in inhibitory potency among the derivatives highlight the influence of different substituents on the interaction with the enzyme's active site. mdpi.com

| Compound | IUPAC Name | IC50 (µM) |

| AV2 | 4-formyl-2-methoxyphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | 18.24 ± 0.12 |

| AV5 | 2,4-dichlorophenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | 20.12 ± 0.04 |

| AV3 | 2-chlorophenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | 22.18 ± 0.32 |

| AV10 | naphthalen-2-yl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | 25.34 ± 0.08 |

| AV6 | 4-formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | 25.72 ± 0.14 |

| AV11 | 2-((2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoyl)oxy)benzoic acid | 26.14 ± 0.02 |

| AV9 | 4-cyanophenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | 26.24 ± 0.16 |

| AV1 | phenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | 27.24 ± 0.04 |

Data sourced from MDPI mdpi.com

Angiotensin II Receptor Blockade

Steroid 5α-Reductase Inhibition

Derivatives of benzoic acid have been investigated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). webmd.com This enzyme is a key target for the treatment of benign prostatic hyperplasia and androgenic alopecia. webmd.com While not direct analogs of this compound, certain N-substituted 4-(5-indolyl)benzoic acids have shown inhibitory activity against both type I and type II isozymes of human steroid 5α-reductase. nih.gov One particular phenoxybenzoic acid derivative demonstrated potent inhibitory activity against the human prostatic 5α-reductase. nih.gov

| Compound Class | Enzyme Isozyme | IC50 (nM) |

| Phenoxybenzoic acid derivatives | Human prostatic 5α-reductase | 0.56 - 0.87 |

Data sourced from PubMed nih.gov

Very Late Antigen-4 (VLA-4) Antagonism

Analogs of benzoic acid have also been explored as antagonists of Very Late Antigen-4 (VLA-4), an integrin receptor involved in inflammatory processes. nih.govresearchgate.net A series of 2,3-diphenylpropionic acid derivatives, which can be considered structurally related to benzoic acid, were identified as highly potent VLA-4 antagonists. nih.gov One of the representative compounds from this series inhibited the interaction between VCAM-1 and VLA-4 with an IC50 of 1.7 nM. nih.gov Furthermore, novel 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been synthesized and shown to be potent, orally active VLA-4 antagonists, with some compounds exhibiting IC50 values as low as 1.6 nM. nih.gov

| Compound Class | Target | IC50 (nM) |

| 2,3-Diphenylpropionic acid derivatives | VCAM-1/VLA-4 Interaction | 1.7 |

| 4-(Pyrrolidinyl)methoxybenzoic acid derivatives | VLA-4 | 1.6 |

Data sourced from PubMed nih.gov and Chemical & Pharmaceutical Bulletin nih.gov

Future Research Directions and Emerging Applications of 4 1h Tetrazol 5 Yl Benzoic Acid

The unique chemical architecture of 4-(1H-tetrazol-5-yl)benzoic acid, featuring both a carboxylic acid group and a tetrazole ring, positions it as a versatile building block for future scientific exploration. Its demonstrated utility as a linker in coordination polymers and as a scaffold in medicinal chemistry opens numerous avenues for advanced research and novel applications. The following sections detail the key areas where this compound is expected to drive significant innovation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(1H-tetrazol-5-yl)benzoic acid, and how is purity validated?

- Methodological Answer : The ligand is typically synthesized via cyclization of nitriles with sodium azide under acidic conditions. Purity is confirmed using HPLC (high-performance liquid chromatography) and elemental analysis. Crystallographic methods, such as single-crystal X-ray diffraction, are critical for structural validation, as demonstrated by the asymmetric unit analysis showing hydrogen bonding and π–π stacking interactions . FTIR and NMR spectroscopy further verify functional groups (e.g., tetrazole ring and carboxylic acid protons) .

Q. Which analytical techniques are most effective for characterizing coordination complexes involving this ligand?

- Methodological Answer : Combined spectroscopic and crystallographic approaches are essential. For example, ¹H NMR and LC-MS confirm ligand integrity in solution, while X-ray crystallography resolves coordination modes (e.g., monodentate vs. bridging). Luminescence studies (e.g., emission spectra) are used to assess photophysical properties of metal-organic frameworks (MOFs) derived from the ligand . Elemental analysis and thermogravimetric analysis (TGA) validate stoichiometry and thermal stability .

Q. How is this compound utilized in constructing functional metal-organic frameworks (MOFs)?

- Methodological Answer : The ligand acts as a bifunctional linker, with its tetrazole and carboxylate groups coordinating to metal ions (e.g., Zn²⁺, Cd²⁺, Mn²⁺). Solvent-mediated synthesis (e.g., water/pyridine mixtures) controls dimensionality, as seen in Mn-based coordination polymers where varying ratios yield 1D chains or 2D networks . The ligand’s rigidity and hydrogen-bonding capacity promote stable 3D architectures with applications in gas storage or luminescence .

Advanced Research Questions

Q. How do solvent ratios influence structural diversity in coordination polymers synthesized with this ligand?

- Methodological Answer : Solvent polarity and coordination competition dictate structural outcomes. For Mn(ClO₄)₂ reactions, a water/pyridine ratio of 0.4:0.1 mL favors [Mn(4-TZBA²⁻)(H₂O)₂], a 1D chain, while a 0.1:0.1 mL ratio yields a binuclear 2D network [Mn₂(4-TZBA²⁻)₂(μ₂-H₂O)(H₂O)] . Advanced studies should systematically vary solvents (e.g., DMF, ethanol) and employ in-situ XRD to track crystallization pathways.

Q. What strategies resolve contradictions between computational predictions and experimental data for ligand coordination behavior?

- Methodological Answer : Discrepancies often arise from solvation effects or kinetic vs. thermodynamic product formation. Density Functional Theory (DFT) calculations can model preferred metal-ligand binding modes, which should be cross-validated with experimental X-ray structures. For example, π–π stacking distances (3.78 Å) observed in crystallography may conflict with gas-phase simulations, necessitating implicit solvent models.

Q. How can reaction conditions be optimized to enhance luminescence in MOFs derived from this ligand?

- Methodological Answer : Luminescence is influenced by metal choice and framework topology. Cd(II)-based MOFs exhibit stronger emission due to heavy atom effects, as shown in studies with d¹⁰ metals . Post-synthetic modifications (e.g., ligand functionalization with electron-donating groups) or doping with lanthanides can further tune emission wavelengths. Time-resolved photoluminescence spectroscopy helps quantify quantum yields and lifetimes .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data for protonation states of the tetrazole group?

- Methodological Answer : The tetrazole’s acidity (pKa ~4–5) leads to pH-dependent protonation, altering NMR shifts and coordination behavior. In aqueous synthesis, buffer systems (e.g., acetate, phosphate) stabilize specific protonation states. Conflicting FTIR peaks (e.g., N–H stretches) can be resolved by comparing solid-state (KBr pellet) vs. solution spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.